molecular formula C8H5Br2FO2 B1410871 2,3-Dibromo-5-fluorophenylacetic acid CAS No. 1806355-50-9

2,3-Dibromo-5-fluorophenylacetic acid

Cat. No.: B1410871
CAS No.: 1806355-50-9
M. Wt: 311.93 g/mol
InChI Key: GZGUIUJWHFUNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-5-fluorophenylacetic acid is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenylacetic acid core, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 5-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenylacetic acids, oxidized derivatives, and reduced compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,3-Dibromo-5-fluorophenylacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3-Dibromo-4-fluorophenylacetic acid
  • 2,3-Dibromo-5-chlorophenylacetic acid
  • 2,3-Dibromo-5-methylphenylacetic acid

Comparison: Compared to these similar compounds, 2,3-Dibromo-5-fluorophenylacetic acid is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-(2,3-dibromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-6-3-5(11)1-4(8(6)10)2-7(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGUIUJWHFUNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-5-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-5-fluorophenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-5-fluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-5-fluorophenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,3-Dibromo-5-fluorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
2,3-Dibromo-5-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.